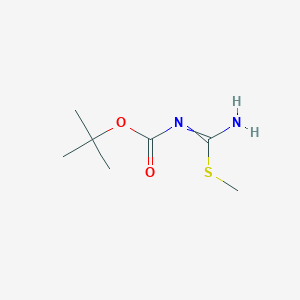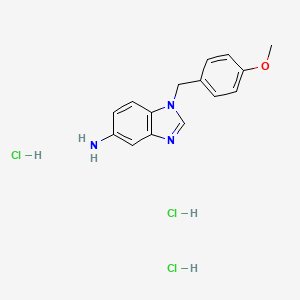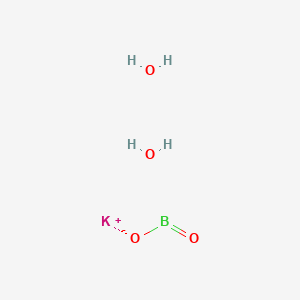
BISMUTH TELLURIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth telluride (Bi2Te3) is a semiconductor material composed of bismuth and tellurium atoms that is widely used in a variety of scientific and engineering applications. It is a layered material with a crystal structure consisting of alternating layers of bismuth and tellurium atoms. The material is highly conductive along its plane, but is an insulator along its c-axis. This makes it an ideal material for use in thermoelectric cooling devices, as well as for use in electronic devices. In addition to its electrical properties, this compound also has a number of other unique properties, such as its high thermal conductivity and its ability to act as a superconductor at low temperatures. This makes it an ideal material for a variety of applications, from electronic devices to medical imaging.
Scientific Research Applications
Thermoelectric Applications
Bismuth telluride is a prime material for thermoelectric devices due to its high thermoelectric figure of merit, zT, around room temperature. This makes it the working material for most Peltier coolers and thermoelectric generators. Its exceptional properties stem from high band degeneracy, low effective mass, high carrier mobility, and relatively low lattice thermal conductivity. Research aims to enhance Bi2Te3's performance by understanding and tailoring its electronic band structure and thermal conductivity (Witting et al., 2019).
Solar Photovoltaics
Tellurium, a crucial component of this compound, is predominantly used in the production of cadmium telluride (CdTe) solar cells for low-cost solar electricity generation. Approximately 40% of global tellurium output is consumed by CdTe photovoltaic modules, highlighting its significant role in the solar energy sector (Makuei & Senanayake, 2018).
Nanocomposites and Nanofillers
This compound nanocomposites, particularly when doped with materials like selenium or antimony, display improved thermoelectric properties. Research focuses on the impact of nanosized fillers on these properties, aiming for enhancements in the figure-of-merit value and a better understanding of the relevant mechanisms (El-Makaty et al., 2021).
Critical Element Supply
This compound's relevance in advanced technology applications raises concerns about the supply of critical elements like tellurium. Research aims to increase the capture of these elements from existing operations, ensuring a resilient and sustainable supply chain, essential for technologies like solar photovoltaics and thermoelectrics (Moats et al., 2021).
Mechanism of Action
Target of Action
Bismuth Telluride (Bi2Te3) is primarily used in thermoelectric applications . It is the working material for most Peltier cooling devices and thermoelectric generators . This is because Bi2Te3, or more precisely its alloys with Sb2Te3 for p-type and Bi2Se3 for n-type material, has the highest thermoelectric figure of merit, zT, of any material around room temperature .
Mode of Action
This compound interacts with its targets through its unique thermoelectric properties . The large zT can be traced to the high band degeneracy, low effective mass, high carrier mobility, and relatively low lattice thermal conductivity, which all contribute to its remarkably high thermoelectric quality factor . These properties allow Bi2Te3 to convert temperature differences into electric voltage, making it an efficient material for refrigeration or portable power generation .
Biochemical Pathways
For instance, the tailoring of the electronic band structure of Bi2Te3 can be achieved by alloying, or reducing thermal conductivity by nanostructuring .
Pharmacokinetics
Its thermoelectric properties are highly dependent on its physical state and environmental conditions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its thermoelectric performance. For example, the minority carrier excitation across the small band gap significantly limits the thermoelectric performance of Bi2Te3, even at room temperature . This shows that larger band gap alloys are needed for higher temperature operation .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other materials. For instance, the Seebeck coefficient of bulk Bi2Te3 becomes compensated around room temperature, forcing the materials used in power-generation devices to be an alloy of bismuth, antimony, tellurium, and selenium . Furthermore, researchers have attempted to improve the efficiency of Bi2Te3-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films .
Safety and Hazards
Future Directions
Research is being conducted to improve the efficiency of Bismuth Telluride-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films . There is also ongoing research on the use of this compound in thermoelectric generators when the temperature of the heat source is moderate .
properties
| { "Design of the Synthesis Pathway": "Bismuth telluride can be synthesized using various methods such as chemical vapor transport, melt growth, and electrodeposition. However, the most commonly used method is the melt growth method.", "Starting Materials": [ "Bismuth (Bi)", "Tellurium (Te)" ], "Reaction": [ "Mix bismuth and tellurium in a stoichiometric ratio in a crucible.", "Heat the mixture to a temperature of around 800-900°C in an inert atmosphere.", "Maintain the temperature for a few hours to allow the mixture to melt and homogenize.", "Slowly cool the mixture to room temperature to allow the bismuth telluride crystals to form.", "The resulting crystals can be further processed to obtain the desired shape and size." ] } | |
CAS RN |
1304-82-1 |
Molecular Formula |
Bi2Te3 |
Molecular Weight |
800.8 g/mol |
InChI |
InChI=1S/2Bi.3Te |
InChI Key |
GUYIRKJSQUOSJV-UHFFFAOYSA-N |
Canonical SMILES |
[Te].[Te]=[Bi].[Te]=[Bi] |
Origin of Product |
United States |
Q & A
Q1: What is the molecular formula and weight of bismuth telluride?
A1: this compound has the molecular formula Bi2Te3 and a molecular weight of 800.76 g/mol.
Q2: How is the crystal structure of this compound characterized?
A2: this compound crystallizes in a rhombohedral structure, often described as a layered structure composed of repeating quintuple layers (Te(1)-Bi-Te(2)-Bi-Te(1)) stacked along the c-axis. [] These quintuple layers are bonded by weak van der Waals forces, which influence its cleavage behavior and anisotropic properties. [, ]
Q3: What spectroscopic techniques are used to analyze this compound?
A3: Several techniques are commonly employed, including:
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the material. []
- Micro-Raman Spectroscopy: Used to identify vibrational modes and assess crystal quality, particularly in thin films. The emergence of the A1u phonon mode in Raman spectra indicates crystal symmetry breaking in few-quintuple this compound films. []
- X-ray Diffraction (XRD): Reveals the crystal structure and phase purity of the material. [, ]
- Energy Dispersive Spectroscopy (EDS): Used to determine the atomic ratio of bismuth and tellurium. []
Q4: What are the key properties of this compound that make it suitable for thermoelectric applications?
A4: this compound possesses a unique combination of properties desirable for thermoelectric applications, including:
- High Seebeck coefficient: This indicates a large voltage generation in response to a temperature gradient. [, , , , ]
- Low thermal conductivity: This minimizes heat conduction, crucial for maintaining a temperature difference. [, , , ]
- Good electrical conductivity: This allows for efficient charge carrier transport. [, , ]
Q5: How does nanostructuring influence the thermoelectric properties of this compound?
A5: Nanostructuring, such as creating nanowires or nanoparticles, can significantly enhance the thermoelectric performance of this compound. [, , , ] The increased surface area and grain boundaries in nanostructured materials scatter phonons more effectively, leading to reduced thermal conductivity without significantly impacting electrical conductivity. [, ]
Q6: What are the applications of this compound in thermoelectric devices?
A6: this compound is currently used in various thermoelectric applications, including:
- Thermoelectric coolers: These devices exploit the Peltier effect to create a temperature difference for cooling purposes. []
- Thermoelectric generators: These devices utilize the Seebeck effect to convert waste heat into electrical energy. [, ]
- Infrared sensors: Thermopiles constructed using this compound can detect infrared radiation based on temperature variations. []
Q7: Can the thermoelectric properties of this compound be further enhanced?
A7: Ongoing research focuses on several strategies to further enhance the ZT of this compound, including:
- Doping: Introducing impurities to optimize carrier concentration and mobility. [, , ]
- Alloying: Combining this compound with other materials to modify its electronic band structure and phonon scattering. []
- Nanostructuring: Creating nanowires, nanocrystals, or other nanoscale architectures to enhance phonon scattering and potentially improve the Seebeck coefficient through quantum confinement effects. [, , ]
Q8: How does the performance of this compound change under different conditions?
A8: The thermoelectric performance of this compound can be influenced by various factors, including:
- Temperature: The ZT of this compound typically increases with temperature up to a certain point, after which minority carrier conduction and potential material degradation can negatively impact its performance. [, ]
- Pressure: High-pressure techniques can be used to modify the crystal structure and enhance thermoelectric properties. []
- Atmosphere: Exposure to air and moisture can lead to oxidation, affecting its electrical and thermal transport properties. []
Q9: Are there any challenges associated with using this compound in practical applications?
A9: While promising, there are challenges to overcome for wider adoption of this compound:
- Cost: Tellurium, a key component, is relatively expensive. []
- Mechanical properties: this compound is brittle, potentially limiting its use in flexible or high-stress applications. []
Q10: What methods are used to synthesize this compound nanostructures?
A10: Various methods have been developed for this compound nanostructure synthesis, including:
- Solvothermal synthesis: A versatile wet-chemical method used to prepare a variety of nanostructures with controlled size and morphology by adjusting reaction parameters and surfactants. [, , , ]
- Hydrothermal synthesis: Similar to solvothermal synthesis but conducted in water as the solvent. []
- Electrochemical deposition: Allows for controlled deposition of this compound thin films and nanowires within porous templates. [, , ]
- Ball milling: Used to create nanostructured powders by mechanical alloying. [, , ]
Q11: How are this compound nanostructures processed into functional devices?
A11: Common processing techniques include:
- Spark plasma sintering (SPS): A rapid consolidation technique used to create dense pellets from nanostructured powders while minimizing grain growth. [, , , ]
- Hot pressing: Applies heat and pressure to consolidate powders into bulk materials. [, , ]
- Thin film deposition: Techniques like sputtering and molecular beam epitaxy (MBE) are employed to deposit thin films of this compound onto various substrates. [, , ]
Q12: What is the role of annealing in optimizing the properties of this compound?
A12: Annealing can significantly impact the thermoelectric performance of this compound by:
- Improving crystallinity: Enhancing the arrangement of atoms within the material, leading to improved charge carrier mobility. []
- Controlling grain size: Influencing phonon scattering and therefore thermal conductivity. []
- Modifying stoichiometry: Adjusting the bismuth and tellurium atomic percentages, which can influence carrier concentration and electrical conductivity. []
Q13: What are the environmental implications of using this compound?
A13: While this compound itself is considered environmentally benign, the production and disposal of tellurium-containing materials require careful consideration due to the potential toxicity of tellurium. Research on recycling and waste management strategies for this compound is crucial for ensuring sustainable use of this material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)



